7-Hydroxyflavone

Catalog No.
S626340
CAS No.
6665-86-7
M.F
C15H10O3
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyflavone

CAS Number

6665-86-7

Product Name

7-Hydroxyflavone

IUPAC Name

7-hydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H

InChI Key

MQGPSCMMNJKMHQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-hydroxy flavone, 7-hydroxyflavone

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O

The exact mass of the compound 7-Hydroxyflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94258. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of hydroxyflavonoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Hydroxyflavone is a mono-hydroxylated flavonoid derivative characterized by a rigid benzopyran-4-one core and a single reactive hydroxyl group at the 7-position. In industrial and academic procurement, it is primarily sourced as a high-purity precursor for the synthesis of complex O-alkylated or O-glycosylated flavonoids, and as a standardized benchmark in cytochrome P450 inhibition assays. Its distinct physicochemical profile—highlighted by a relatively low pKa of 7.28—ensures predictable deprotonation in mildly alkaline environments, which is critical for both aqueous assay solubility and base-catalyzed synthetic derivatization. By offering a single, highly accessible nucleophilic site, 7-hydroxyflavone eliminates the regioselectivity challenges commonly associated with polyhydroxylated natural products, making it a highly efficient starting material for scalable chemoenzymatic and synthetic workflows [1].

Substituting 7-hydroxyflavone with other monohydroxyflavones (such as 3-hydroxyflavone or 5-hydroxyflavone) or polyhydroxylated analogs (like chrysin) fundamentally alters both process chemistry and assay performance. For instance, 3-hydroxyflavone undergoes Excited-State Intramolecular Proton Transfer (ESIPT) due to the proximity of the hydroxyl group to the carbonyl, drastically changing its photophysical emission profile and rendering it unsuitable as a direct substitute in standard fluorescence-based environmental sensing[1]. Similarly, 5-hydroxyflavone forms a strong intramolecular hydrogen bond with the adjacent carbonyl, which significantly increases its pKa (11.75) and reduces its nucleophilicity, requiring harsher conditions for deprotonation and derivatization [2]. Attempting to use chrysin (5,7-dihydroxyflavone) as a precursor for 7-O-derivatives introduces competing reactive sites, necessitating additional protection and deprotection steps that decrease overall yield and increase manufacturing complexity [3].

Thermodynamic Acidity and Aqueous Processability

7-Hydroxyflavone exhibits a significantly lower pKa than its structural isomers, enabling easier deprotonation and enhanced solubility in mildly alkaline aqueous buffers. UV-visible spectroscopy in solvent-water mixtures demonstrates that 7-hydroxyflavone has a thermodynamic pKa of 7.28, which is 1.4 units lower than 3-hydroxyflavone (pKa 8.68) and 4.47 units lower than 5-hydroxyflavone (pKa 11.75) [1]. This pronounced acidity facilitates the formation of the more soluble phenolate anion at physiological pH, streamlining its use in aqueous biological assays and base-catalyzed synthetic workflows.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data7.28
Comparator Or Baseline3-Hydroxyflavone (8.68) and 5-Hydroxyflavone (11.75)
Quantified Difference1.4 to 4.47 pKa units lower (more acidic)
ConditionsUV-visible spectroscopy, 298.15 K, constant ionic strength (0.050 mol/kg)

A lower pKa ensures easier deprotonation at physiological pH, improving solubility for in vitro assays and increasing nucleophilicity for downstream derivatization.

Regioselective Derivatization Efficiency

When synthesizing 7-O-substituted flavonoid prodrugs or fluorescent probes, 7-hydroxyflavone eliminates the need for complex protection-deprotection sequences required by multi-hydroxylated analogs. Unlike chrysin (5,7-dihydroxyflavone), which possesses competing hydroxyl sites with different pKa values (pKa1 = 8.0, pKa2 = 11.9) requiring selective protection to prevent 5-O-alkylation [1], 7-hydroxyflavone offers a single, highly reactive nucleophilic site. This structural simplicity directly reduces synthetic steps, improves overall yield, and minimizes purification bottlenecks during the scale-up of 7-O-glucuronides or alkyl esters.

Evidence DimensionReactive site availability for O-alkylation
Target Compound DataSingle reactive hydroxyl at C-7
Comparator Or BaselineChrysin (5,7-dihydroxyflavone) with dual reactive sites (C-5, C-7)
Quantified DifferenceElimination of 2+ synthetic steps (protection/deprotection)
ConditionsBase-catalyzed O-alkylation or glycosylation workflows

Using a mono-hydroxylated precursor prevents the formation of regioisomeric mixtures, directly lowering manufacturing costs and improving batch-to-batch reproducibility.

Isoform-Specific Cytochrome P450 Inhibition

7-Hydroxyflavone serves as a potent and structurally rigid scaffold for cytochrome P450 inhibition studies, particularly against CYP1B1 and CYP19A1 (aromatase). In recombinant human enzyme assays, 7-hydroxyflavone demonstrated an IC50 of 250 nM against CYP1B1, a target associated with pro-carcinogen activation [1]. Compared to unsubstituted flavone, the addition of the 7-hydroxyl group provides a critical hydrogen bond donor/acceptor site that anchors the molecule within the active site, significantly enhancing binding affinity and making it a superior benchmark inhibitor for structural biology and drug discovery screening.

Evidence DimensionCYP1B1 Inhibition (IC50)
Target Compound Data250 nM
Comparator Or BaselineUnsubstituted flavone (weak or non-specific binding)
Quantified DifferenceEnhanced specific binding affinity due to 7-OH anchoring
ConditionsRecombinant human CYP1B1 expressed in E. coli, 7-ethoxyresorufin substrate

High-affinity, isoform-specific inhibition makes this compound an essential positive control and structural baseline for developing targeted CYP1B1 or aromatase inhibitors.

Non-ESIPT Fluorescent Probe Baseline

The photophysical behavior of 7-hydroxyflavone sharply contrasts with that of 3-hydroxyflavone, making it suitable for different analytical applications. While 3-hydroxyflavone undergoes Excited-State Intramolecular Proton Transfer (ESIPT) resulting in dual emission bands, 7-hydroxyflavone lacks the adjacent carbonyl required for ESIPT [1]. Instead, it exhibits highly solvent- and pH-sensitive emission, shifting from blue (450 nm) in neutral organic glasses to green (537 nm) upon anion formation at room temperature[2]. This distinct mechanism allows 7-hydroxyflavone to be utilized as a sensitive environmental probe for hydrogen-bonding dynamics and local pH, without the spectral complexity of ESIPT.

Evidence DimensionFluorescence emission mechanism
Target Compound DataSolvent/pH-dependent single emission (450 nm to 537 nm)
Comparator Or Baseline3-Hydroxyflavone (ESIPT-driven dual emission)
Quantified DifferenceAbsence of ESIPT; distinct sensitivity to intermolecular H-bonding
ConditionsEthanol-methanol mixtures, varying temperature (77 K to 298 K) and pH

The lack of ESIPT simplifies emission spectra interpretation when the compound is used as a fluorescent sensor for microenvironmental pH or solvent polarity.

Precursor for 7-O-Substituted Flavonoid Prodrugs

Due to its single reactive hydroxyl group and favorable pKa (7.28), 7-hydroxyflavone is the optimal starting material for synthesizing 7-O-alkylated, 7-O-glycosylated, or esterified flavonoid prodrugs. It eliminates the need for the costly and time-consuming protection/deprotection steps required when using polyhydroxylated precursors like chrysin, ensuring higher yields and scalable manufacturability in medicinal chemistry workflows [1].

Benchmark Inhibitor in Cytochrome P450 Assays

With a confirmed IC50 of 250 nM against human CYP1B1, 7-hydroxyflavone is highly valuable as a positive control and structural baseline in high-throughput screening assays. Its rigid structure and specific hydrogen-bonding profile make it an ideal reference compound for evaluating the selectivity and potency of novel aromatase and CYP1B1 inhibitors in oncology and toxicology research [2].

pH- and Solvent-Sensitive Fluorescent Probes

Because it does not undergo the ESIPT process characteristic of 3-hydroxyflavone, 7-hydroxyflavone provides a distinct, single-band emission that is highly sensitive to local pH and solvent polarity. This makes it a preferred fluorophore for designing environmental sensors, studying protein binding pocket dynamics, and monitoring anion formation in real-time without the spectral overlap issues caused by dual-emission systems [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

238.062994177 Da

Monoisotopic Mass

238.062994177 Da

Heavy Atom Count

18

LogP

3.62 (LogP)

Melting Point

246.0 °C

UNII

ZE72458E4L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6665-86-7

Metabolism Metabolites

7-Hydroxyflavone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.

Wikipedia

7-hydroxyflavone

Dates

Last modified: 08-15-2023

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